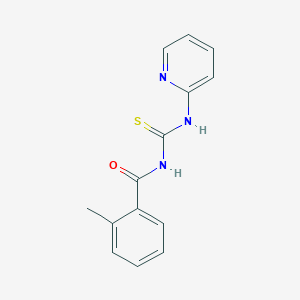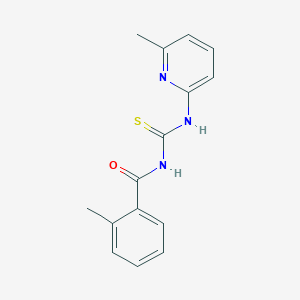![molecular formula C20H22ClN3O2S B410526 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a compound that belongs to the class of acyl thioureas. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. The presence of both acyl and thiourea groups in the molecule provides it with unique reactivity and binding properties, making it a subject of interest for researchers.
準備方法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a pharmacological tool in biomedical research.
Industry: It is used in the development of sensors, corrosion inhibitors, and molecular electronics.
作用機序
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea group, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can be compared with other acyl thioureas, such as:
- N-(5-chloro-2-methoxybenzoyl)-N’-[3-chloro-4-(1-piperidinyl)phenyl]thiourea
- N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of substituents in N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C20H22ClN3O2S |
|---|---|
分子量 |
403.9g/mol |
IUPAC名 |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O2S/c1-26-18-8-4-3-7-15(18)19(25)23-20(27)22-14-9-10-17(16(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27) |
InChIキー |
OUHYVMRLNNJJMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410443.png)
![N-[(3-chlorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410444.png)
![Ethyl 4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410451.png)


![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410454.png)



![2-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410460.png)
![N-[(3-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410461.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410462.png)
![1-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(2-methyl-benzoyl)-thiourea](/img/structure/B410465.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B410466.png)
